2-Methylanthracene

概要

説明

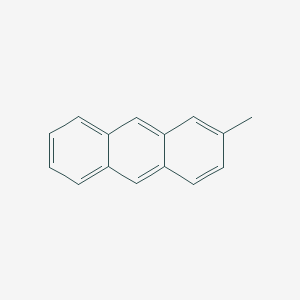

2-Methylanthracene is an aromatic hydrocarbon with the molecular formula C15H12. It is a derivative of anthracene, where a methyl group is substituted at the second position of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 2-Methylanthracene can be synthesized through several methods. One common approach involves the methylation of anthracene using methyl iodide in the presence of a strong base such as potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is often obtained from anthracene oil. The process involves distillation to isolate the fraction boiling between 352°C and 365°C, followed by purification through recrystallization from ethanol .

化学反応の分析

Types of Reactions: 2-Methylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydro-2-methylanthracene.

Substitution: Nitro-2-methylanthracene, bromo-2-methylanthracene.

科学的研究の応用

Organic Synthesis

2-Methylanthracene is widely utilized in organic synthesis as a precursor for various chemical reactions. Its structure allows it to participate in photochemical and thermal reactions, making it valuable for synthesizing more complex molecules. It is particularly noted for its role in the production of anthracene derivatives and other functionalized compounds.

Key Properties:

- Molecular Weight: 192.26 g/mol

- CAS Number: 613-12-7

- LogP: 5.00, indicating significant lipophilicity which is advantageous in organic synthesis .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard compound for various chromatographic techniques, particularly high-performance liquid chromatography (HPLC). It is often used to establish calibration curves for the detection of PAHs in environmental samples.

HPLC Applications:

- Separation Techniques: this compound can be effectively separated using reverse-phase HPLC methods, utilizing columns such as Newcrom R1 with specific mobile phases comprising acetonitrile and water .

- Mass Spectrometry Compatibility: For mass spectrometry applications, phosphoric acid in the mobile phase can be replaced with formic acid to enhance compatibility .

Environmental Science

This compound is frequently studied in environmental science due to its presence in diesel fuels and its behavior as a pollutant. Understanding its degradation pathways is crucial for assessing environmental impact.

Degradation Studies:

- Pyrolysis Research: Studies on the pyrolysis of this compound reveal that it decomposes at elevated temperatures (400-450°C) to yield anthracene and various dimethylanthracenes, which are significant for understanding PAH behavior in thermal processes .

- Microbial Metabolism: Research indicates that certain fungi can metabolize this compound, highlighting its potential biodegradation pathways in contaminated environments. Fungal species like Coriolus gallica demonstrate effective transformation rates of PAHs, suggesting bioremediation potential .

Case Study 1: Pyrolysis of Methylanthracenes

A detailed investigation into the pyrolysis of this compound showed that at temperatures of 400°C, the major products included 2-methyl-9,10-dihydroanthracene alongside anthracene. At higher temperatures (425°C and above), anthracene became one of the predominant products, indicating temperature-dependent behavior during thermal decomposition .

| Temperature (°C) | Major Products |

|---|---|

| 400 | 2-methyl-9,10-dihydroanthracene |

| 425 | Anthracene, 2-methyl-9,10-dihydroanthracene |

| 450 | Anthracene, dimethylanthracenes |

Case Study 2: Fungal Metabolism

Research on white rot fungi demonstrated their ability to metabolize PAHs including this compound. The study quantified transformation rates under controlled conditions, providing insights into bioremediation strategies for PAH-contaminated sites .

作用機序

The mechanism of action of 2-Methylanthracene involves its interaction with molecular targets through its aromatic system. It can intercalate into DNA, affecting its structure and function. The compound’s photophysical properties allow it to generate reactive oxygen species upon irradiation, which can induce cellular damage, making it useful in photodynamic therapy .

類似化合物との比較

Anthracene: The parent compound, lacking the methyl group.

9-Methylanthracene: Methyl group substituted at the ninth position.

1-Methylanthracene: Methyl group substituted at the first position.

Comparison: 2-Methylanthracene is unique due to its specific substitution pattern, which influences its chemical reactivity and photophysical properties. Compared to anthracene, the presence of the methyl group enhances its solubility in organic solvents and alters its electronic properties, making it more suitable for certain applications .

生物活性

2-Methylanthracene, a methylated derivative of anthracene, has garnered attention in the field of biological research due to its notable mutagenic and tumor-initiating properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, mutagenicity, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a methyl group attached to the second carbon of the anthracene ring system. Its chemical formula is , and it exhibits properties typical of polycyclic aromatic hydrocarbons (PAHs), such as hydrophobicity and the ability to intercalate with DNA.

Mutagenicity and Tumor-Initiating Activity

Research has established that this compound possesses significant mutagenic activity. A pivotal study demonstrated that this compound, along with other methylated anthracenes, exhibited tumor-initiating activity in mouse skin models. The study indicated that the mutagenic potency was enhanced by the presence of methyl substituents at specific positions on the anthracene structure, particularly at the 9- and 10-positions .

Table 1: Mutagenicity of Methylated Anthracenes

| Compound | Mutagenicity (S. typhimurium) | Tumor-Initiating Activity |

|---|---|---|

| 1-Methylanthracene | Moderate | Low |

| This compound | High | Moderate |

| 9-Methylanthracene | Very High | High |

| 2,9-Dimethylanthracene | High | Moderate |

The tumor-initiating activity of this compound was found to be moderate compared to its counterparts, indicating that while it is a potent mutagen, its direct carcinogenic potential may be influenced by metabolic activation pathways .

Metabolic Activation

The biological activity of this compound is closely linked to its metabolic conversion into reactive intermediates. Studies suggest that metabolism leads to the formation of epoxides, which can interact with cellular macromolecules such as DNA, thereby inducing mutations. This metabolic pathway is crucial for understanding how this compound exerts its biological effects .

Case Studies and Research Findings

- Skin Carcinogenesis : In a study examining skin carcinogenesis in mice, topical application of this compound resulted in the development of tumors after prolonged exposure. The study highlighted the compound's role as a skin carcinogen when activated by metabolic enzymes present in the skin .

- Genotoxicity : Another research effort focused on the genotoxic effects of this compound using various bacterial assays. Results indicated that exposure led to increased mutation rates in S. typhimurium strains TA98 and TA100, reinforcing its classification as a potent mutagen .

- Comparative Analysis : A comparative analysis of various methylated anthracenes revealed that while this compound showed significant mutagenic activity, it was less potent than 9-methylanthracene but more potent than several other derivatives. This suggests a structure-activity relationship where position and number of methyl groups play critical roles in biological efficacy .

Therapeutic Implications

While primarily studied for its carcinogenic potential, there is emerging interest in exploring the modulation of biological pathways by compounds like this compound for therapeutic purposes. Understanding its mechanisms could lead to insights into designing inhibitors for related pathways in cancer biology.

特性

IUPAC Name |

2-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMFBYTZOGMSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060616 | |

| Record name | 2-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000501 [mmHg] | |

| Record name | 2-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-12-7, 26914-18-1 | |

| Record name | 2-Methylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C868JOV4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methylanthracene?

A1: this compound has the molecular formula C15H12 and a molecular weight of 192.26 g/mol.

Q2: How can I identify this compound using spectroscopic techniques?

A2: this compound can be characterized using various spectroscopic methods:

- UV Resonance Raman Spectroscopy: This technique, especially when employing a KrF excimer laser (249 nm), allows for sensitive detection and quantification of this compound. []

- Cavity Ring-Down Spectroscopy: This method enables high-resolution measurements of the S0-S1 absorption spectrum of this compound in the ultraviolet region (330-375 nm), revealing its vibronic band system. []

- Fluorescence Spectroscopy: this compound exhibits characteristic fluorescence properties, including dual fluorescence lifetimes attributed to different conformations. [] Furthermore, its fluorescence is quenched by nitromethane through an electron transfer mechanism. []

- NMR Spectroscopy: NMR can be used to determine the configuration of adducts formed by this compound in Diels-Alder reactions. []

Q3: Does this compound form stable pairs in adsorbed states?

A3: Unlike anthracene, which readily forms ground-state stable pairs on silica surfaces, this compound shows no evidence of pairing even at high surface coverages. Instead, it tends to crystallize on the surface. []

Q4: Can polystyrene plastic be a source of this compound in the marine environment?

A4: Yes, research has shown that polystyrene plastic can act as both a source and a sink for polycyclic aromatic hydrocarbons (PAHs), including this compound. [] This raises concerns about the potential ecological impact of plastic debris in marine environments.

Q5: What happens to this compound under solar radiation in aqueous environments?

A5: this compound undergoes decomposition when exposed to solar radiation in water. This process is faster than the decomposition of anthracene and slower than 9-methylanthracene. The primary degradation products are ketones and hydroxyl derivatives. []

Q6: How does the position of the methyl group influence the photostability of methylanthracenes?

A6: The position of the methyl group in methylanthracenes appears to have a negligible effect on their photostability. This has been observed in studies comparing the photodegradation of various methylanthracene isomers. []

Q7: Are there any catalytic applications of this compound?

A7: While this compound itself is not typically used as a catalyst, its formation during the pyrolysis of 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene highlights its potential relevance in understanding reaction mechanisms involving anthracene derivatives. []

Q8: Have there been any computational studies on this compound?

A8: Yes, computational methods like Density Functional Theory (DFT) have been employed to study this compound. These studies focused on understanding its structure, vibrational transitions, and the assignment of vibronic bands in its absorption spectrum. Time-dependent DFT calculations, along with Franck-Condon factor calculations, provided insights into its excited state properties. []

Q9: How does the methyl group in this compound affect its biological activity compared to anthracene?

A9: The presence and position of the methyl group significantly influence the biological activity of methylanthracenes. Studies on rat liver epithelial cells showed that while anthracene and this compound did not significantly inhibit gap junction intercellular communication (GJIC), isomers with a methyl group at positions 1 or 9 were potent inhibitors. This difference is attributed to the formation of a "bay-like" region in the 1- and 9-substituted isomers. [, ]

Q10: Does this compound induce apoptosis in human cells?

A10: Unlike bay-region-containing polycyclic aromatic hydrocarbons, this compound does not induce apoptosis in human monocytic THP-1 cells. This further supports the structure-activity relationship that suggests a bay-region is crucial for this particular biological activity. []

Q11: What are the mutagenic potentials of this compound during water disinfection with chlorine?

A11: Chlorination of water containing this compound can generate mutagenic byproducts. These byproducts have been shown to be most mutagenic on the TA98 strain with S9 mix. This highlights the potential health risks associated with the chlorination of water contaminated with PAHs. []

Q12: How can I analyze this compound in complex mixtures?

A12: Several analytical techniques can be used to separate and quantify this compound in complex mixtures:

- High-Performance Liquid Chromatography (HPLC): This method, particularly with UV detection at 254 nm, is effective for separating and quantifying this compound in samples like anthracene cake and anthraquinone produced during industrial processes. []

- Gas Chromatography/Mass Spectrometry (GC/MS): This technique is valuable for analyzing the products formed during the flow-vacuum pyrolysis of compounds like 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene, where this compound is a major product. []

Q13: Can white rot fungi degrade this compound?

A13: Research has shown that certain white rot fungi, particularly Bjerkandera adusta, can oxidize this compound in a manganese-independent reaction catalyzed by manganese-lignin peroxidase. This enzymatic reaction primarily produces the corresponding quinone as a metabolite. []

Q14: How does the presence of manganese ions impact the oxidation of this compound by manganese-lignin peroxidase?

A14: Interestingly, the presence of manganese ions actually decreases the rate of this compound oxidation by manganese-lignin peroxidase from Bjerkandera adusta. This emphasizes the complexity of the enzymatic mechanisms involved in PAH degradation. []

Q15: What new technologies can be used to study this compound and similar compounds?

A15: The Even-Lavie valve, a pulsed helium droplet source, is a promising tool for studying the electronic spectroscopy of molecules like this compound. This technology provides a unique environment for spectroscopic investigations and offers higher droplet densities compared to continuous helium droplet beams. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。